molecular formula C21H24N2O4S B10760481 N-(3-Phenyl-2-sulfanylpropanoyl)phenylalanylalanine

N-(3-Phenyl-2-sulfanylpropanoyl)phenylalanylalanine

Cat. No.: B10760481
M. Wt: 400.5 g/mol
InChI Key: CNILVMARPONFBX-JCGIZDLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanine involves the coupling of 3-phenyl-2-sulfanylpropanoic acid with phenylalanylalanine. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .

Chemical Reactions Analysis

N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanine involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of neprilysin, an enzyme that degrades amyloid-beta peptides. By inhibiting neprilysin, the compound can increase the levels of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease . The molecular pathways involved in this mechanism include the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent peptide cleavage.

Comparison with Similar Compounds

N-(3-Phenyl-2-Sulfanylpropanoyl)Phenylalanylalanine can be compared with other dipeptides, such as:

The uniqueness of this compound lies in its specific combination of phenylalanine and alanine residues, as well as the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C21H24N2O4S/c1-14(21(26)27)22-19(24)17(12-15-8-4-2-5-9-15)23-20(25)18(28)13-16-10-6-3-7-11-16/h2-11,14,17-18,28H,12-13H2,1H3,(H,22,24)(H,23,25)(H,26,27)/t14-,17-,18+/m0/s1

InChI Key

CNILVMARPONFBX-JCGIZDLHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)S

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)S

Origin of Product

United States

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